molecular formula C12H21NO4 B1405611 Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1785764-72-8

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B1405611
M. Wt: 243.3 g/mol
InChI Key: JOKSSXNTQRMOQA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is 396.3±42.0 °C . The predicted density is 1.19±0.1 g/cm3 . The predicted pKa value is 14.84±0.20 .

Scientific Research Applications

Synthesis and Chemical Behavior

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate derivatives have been synthesized through various chemical processes. For example, a one-pot, multi-component reaction catalyzed by Et3N was used for the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Jia Li et al., 2014). Additionally, hydrolytic cleavage of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes in an acid medium leads to the formation of substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides (V. A. Glushkov et al., 2011).

Biological and Medicinal Chemistry Applications

Some derivatives of Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate have been explored for their potential in medicinal chemistry. For instance, three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols yielded substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which are of interest from the perspective of medicinal chemistry (A. A. Sabitov et al., 2020).

Synthesis of Spirocyclic Derivatives

The synthesis of spirocyclic derivatives, such as 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane, has been a focus due to their cores being part of natural or synthetic products with significant biological activities. These compounds represent challenging targets for chemical synthesis due to their novel skeletons and potential applications (M. Sinibaldi & I. Canet, 2008).

Exploration in Antibacterial Agents

There has been research into using derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of antibacterial agents. For example, derivatives of ciprofloxacin were synthesized using 1-oxa-9-azaspiro[5.5]undecane, and these new derivatives displayed distinct activity against certain strains of bacteria (A. Lukin et al., 2022).

properties

IUPAC Name

ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-16-11(15)13-6-4-12(5-7-13)9-10(14)3-8-17-12/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKSSXNTQRMOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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